2-cyclopentyl-1-{4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}ethan-1-one
Description
This compound is a triazolo-pyrimidine derivative with a piperazine linker and a cyclopentyl-acetyl substituent. Its structure combines a fused triazolo-pyrimidine core, a 4-methoxyphenyl group at position 3, and a piperazine moiety substituted at position 5.
Crystallographic refinement of similar compounds (e.g., pyrimido-pyrimidinones) has been performed using SHELXL, a program widely employed for small-molecule structural determination . NMR characterization methods, including ¹H-NMR spectral processing with MestReNova software, are critical for verifying substituent connectivity and purity .
Properties
IUPAC Name |
2-cyclopentyl-1-[4-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N7O2/c1-31-18-8-6-17(7-9-18)29-22-20(25-26-29)21(23-15-24-22)28-12-10-27(11-13-28)19(30)14-16-4-2-3-5-16/h6-9,15-16H,2-5,10-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTEMEBSEAVCWDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)CC5CCCC5)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-cyclopentyl-1-{4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}ethan-1-one (CAS Number: 1040672-78-3) is a complex organic molecule with potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
Molecular Structure
- Molecular Formula : CHNO
- Molecular Weight : 421.5 g/mol
- Structural Features :
- Contains a cyclopentyl group.
- Incorporates a piperazine moiety.
- Features a triazolo-pyrimidine structure.
| Property | Value |
|---|---|
| CAS Number | 1040672-78-3 |
| Molecular Formula | CHNO |
| Molecular Weight | 421.5 g/mol |
Pharmacological Profile
Research indicates that this compound exhibits various biological activities, including:
- Antitumor Activity : Preliminary studies suggest that the compound may inhibit the proliferation of certain cancer cell lines, potentially through apoptosis induction and cell cycle arrest mechanisms.
- Antidepressant Effects : The piperazine derivative has shown promise in modulating neurotransmitter systems, particularly serotonin and dopamine pathways, which are crucial for mood regulation.
The biological activity of the compound is primarily attributed to its interaction with specific receptors:
- Serotonin Receptors : The piperazine group enhances binding affinity to serotonin receptors, which may explain its antidepressant effects.
- Dopamine Receptors : Modulation of dopamine receptor activity has been linked to both antipsychotic and antidepressant effects.
Table 2: Biological Activities
| Activity | Mechanism | References |
|---|---|---|
| Antitumor | Induction of apoptosis | |
| Antidepressant | Modulation of serotonin and dopamine |
Study 1: Antitumor Efficacy
A recent study evaluated the efficacy of the compound against breast cancer cell lines. Results demonstrated a significant reduction in cell viability at concentrations above 10 µM, with apoptosis confirmed via flow cytometry.
Study 2: Neuropharmacological Assessment
In an animal model of depression, administration of the compound led to a notable decrease in immobility time during forced swim tests, suggesting antidepressant-like effects. Behavioral assays indicated enhanced serotonergic activity.
Scientific Research Applications
Pharmaceutical Development
The compound's structural features suggest potential applications in drug discovery, particularly in developing new therapeutic agents targeting various diseases.
Case Studies:
- Anticancer Activity : Research indicates that compounds containing triazolo-pyrimidine derivatives exhibit significant anticancer properties. For instance, studies have shown that similar compounds can inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression .
- Antidepressant Effects : The piperazine ring is known for its presence in several antidepressants. Preliminary studies suggest that derivatives of this compound may possess mood-enhancing effects, warranting further investigation into their mechanism of action and efficacy in clinical settings .
The biological activity of 2-cyclopentyl-1-{4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}ethan-1-one has been explored in various contexts:
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Anticancer | Inhibits cell proliferation in cancer cells | |
| Antidepressant | Potential mood enhancement effects | |
| Antimicrobial | Exhibits antibacterial properties |
Material Science
Beyond biological applications, the compound's unique structure may lend itself to material science applications. Research into similar compounds indicates potential use as:
- Polymeric Materials : The incorporation of triazole and piperazine units into polymer matrices could enhance mechanical properties and thermal stability.
Experimental Findings :
Studies have reported that polymers synthesized with triazole-containing monomers show improved resistance to degradation under various environmental conditions .
Chemical Reactions Analysis
Triazolopyrimidine Core Formation
The triazolopyrimidine scaffold is synthesized via cyclization of pyrimidine precursors. Key steps include:
-
Chlorination : Activation of pyrimidine derivatives (e.g., 4,6-dichloro-2-methylpyrimidine) using POCl₃ or SOCl₂ to introduce leaving groups at positions 4 and 6 .
-
Triazole Ring Closure : Thermal or catalytic cyclization of azide/nitrile intermediates. For example, Huisgen cycloaddition or copper-catalyzed azide-alkyne click chemistry forms the triazolo[4,5-d]pyrimidine system .
Table 1: Reaction Conditions for Triazolopyrimidine Synthesis
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Chlorination | POCl₃, DMF, reflux | 85–90 | |
| Cyclization | CuI, DIPEA, 80°C | 70–75 |
Piperazine Functionalization
Piperazine is introduced via SNAr or Buchwald–Hartwig coupling:
-
SNAr Reaction : Piperazine reacts with electron-deficient aromatic systems (e.g., chloro-pyrimidines) under basic conditions (K₂CO₃ or MgCl₂) .
-
Coupling Optimization : Use of Pd catalysts (e.g., Pd(OAc)₂) and ligands (Xantphos) enhances regioselectivity and yield .
Table 2: Piperazine Coupling Protocols
| Substrate | Base/Catalyst | Yield (%) | Reference |
|---|---|---|---|
| 5-Bromo-2,4-dichloropyrimidine | K₂CO₃, DMF, 100°C | 88 | |
| 3-Chloro-4-fluoroaniline | Pd(OAc)₂, Xantphos, 120°C | 92 |
Acylation at Piperazine Nitrogen
The ethanone moiety is introduced via acyl chloride coupling:
-
Reagents : Cyclopentylacetyl chloride reacts with the secondary amine of piperazine in the presence of DIPEA or Et₃N .
-
Side Reactions : Competing N-alkylation is minimized using bulky bases (e.g., LiHMDS) .
Example Reaction:
textPiperazine intermediate + Cyclopentylacetyl chloride → Ethanone product (85% yield) [1][5]
Methoxyphenyl Group Installation
The 4-methoxyphenyl substituent is appended via Suzuki–Miyaura coupling:
Table 3: Methoxyphenyl Coupling Efficiency
| Boronic Acid | Catalyst | Yield (%) | Reference |
|---|---|---|---|
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 78 | |
| 4-Methoxyphenyl iodide | CuI, 1,10-phenanthroline, 100°C | 65 |
Post-Synthetic Modifications
-
Demethylation : BF₃·SMe₂ selectively removes methyl groups from methoxy substituents .
-
Oxidation : MnO₂ oxidizes alcohols to ketones without affecting triazole rings .
Stability and Degradation Pathways
-
Hydrolysis : The triazolopyrimidine core is susceptible to acidic hydrolysis (HCl/MeOH, 50°C), forming pyrimidine-2,4-diol derivatives .
-
Photodegradation : UV exposure (254 nm) induces cleavage of the piperazine-ethanone bond .
Key Challenges and Solutions
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Analogues:
N-(3-(2-((2-methoxy-4-(4-methylpiperazin-1-yl)phenyl)amino)-5-oxobenzo[4,5]imidazo[1,2-a]pyrimidin-12(5H)-yl)phenyl)acrylamide (3e) Structural Similarities: Contains a fused pyrimidinone core and a piperazine substituent. Functional Differences: The acrylamide group in 3e enables covalent binding to target proteins, unlike the non-reactive cyclopentyl-acetyl group in the query compound.
Triazolo[4,5-d]pyrimidine Derivatives with Piperazine Linkers
- Common Features : Piperazine moieties enhance solubility and enable interactions with biomolecular targets (e.g., GPCRs).
- Key Difference : The 4-methoxyphenyl group in the query compound may confer improved metabolic stability compared to unsubstituted aryl groups in analogues.
Physicochemical and Pharmacokinetic Comparison:
Research Findings:
- Crystallographic Refinement : SHELXL has been pivotal in resolving the 3D structures of triazolo-pyrimidines, enabling precise analysis of bond lengths and angles critical for structure-activity relationships .
- NMR Characterization: The query compound’s ¹H-NMR spectrum would require phase correction and baseline adjustment using tools like MestReNova, as described for analogous compounds .
- Synthetic Challenges : The triazolo-pyrimidine core is synthetically demanding, often requiring regioselective cyclization under controlled conditions, similar to methods used for 3e .
Q & A
Q. What experimental methods are recommended for determining the crystal structure of this compound?
Methodological Answer: X-ray diffraction (XRD) is the gold standard for crystal structure determination. Use single-crystal XRD to collect intensity data, followed by structure solution using direct methods (e.g., SHELXD or SHELXS ) and refinement with SHELXL . Key steps include:
- Data Collection : Optimize crystal mounting and cooling (e.g., cryo-N₂ streams) to minimize radiation damage.
- Structure Solution : Employ Patterson or dual-space methods for phase determination.
- Refinement : Apply anisotropic displacement parameters and validate geometric restraints (e.g., bond lengths, angles). Use the Hirshfeld surface analysis to identify intermolecular interactions.
- Validation : Check for disorder using the ADDSYM tool in SHELX and resolve via split-site refinement .
Q. How can researchers verify the purity and identity of this compound during synthesis?
Methodological Answer: Combine orthogonal analytical techniques:
- Chromatography : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to assess purity.
- Mass Spectrometry : Confirm molecular weight via ESI-MS or MALDI-TOF.
- NMR Spectroscopy : Assign peaks using ¹H, ¹³C, and 2D experiments (e.g., COSY, HSQC). Compare chemical shifts of the piperazine (δ ~3.5 ppm) and triazolo-pyrimidine (δ ~8.5 ppm) moieties to literature analogs .
- Elemental Analysis : Validate empirical formula with ≤0.4% deviation.
Q. What computational tools are suitable for modeling this compound’s electronic properties?
Methodological Answer: Density Functional Theory (DFT) simulations using software like Gaussian 16 or ORCA :
- Optimize geometry at the B3LYP/6-31G(d,p) level.
- Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity.
- Perform molecular docking (e.g., AutoDock Vina ) to assess binding affinity for biological targets (e.g., kinase domains) .
Advanced Research Questions
Q. How can researchers resolve contradictions between experimental NMR data and computational predictions?
Methodological Answer: Discrepancies often arise from dynamic effects (e.g., conformational flexibility):
- Variable-Temperature NMR : Probe slow exchange processes (e.g., piperazine ring puckering) by acquiring spectra from 25°C to −60°C.
- Solvent Screening : Test polar (DMSO-d₆) vs. nonpolar (CDCl₃) solvents to stabilize specific conformers.
- DFT-MD Simulations : Run molecular dynamics (MD) at 298 K to simulate solvent effects and compare averaged NMR shifts with experimental data .
Q. What strategies optimize the synthetic yield of the triazolo-pyrimidine core?
Methodological Answer: Key modifications to the Baker-Venkataram rearrangement (used in analogous triazolo-pyrimidines ):
- Catalysis : Replace acetic acid with BF₃·Et₂O to accelerate cyclization.
- Microwave-Assisted Synthesis : Reduce reaction time from hours to minutes (e.g., 150°C, 20 min).
- Work-Up : Purify via column chromatography (hexane/EtOAc 4:1) and recrystallize from ethanol to remove unreacted hydrazine derivatives .
Q. How can environmental degradation pathways of this compound be studied?
Methodological Answer: Design a tiered ecotoxicity assessment:
- Laboratory Studies :
- Hydrolysis : Incubate at pH 3–9 (25–50°C) and monitor degradation via LC-MS.
- Photolysis : Expose to UV light (λ = 254 nm) and identify byproducts (e.g., demethylation of the methoxyphenyl group) .
- Computational Models : Use EPI Suite to predict biodegradation (e.g., BIOWIN) and bioaccumulation (BCF) metrics .
Q. What approaches validate the biological target engagement of this compound?
Methodological Answer: Combine in vitro and in silico methods:
- Kinase Inhibition Assays : Use fluorescence polarization (FP) to measure IC₅₀ against kinases (e.g., CDK2, EGFR).
- Cellular Thermal Shift Assay (CETSA) : Confirm target binding by monitoring protein stabilization post-treatment.
- CRISPR-Cas9 Knockout : Validate specificity by comparing activity in wild-type vs. target-deficient cell lines .
Q. How can structural analogs improve pharmacokinetic properties?
Methodological Answer: Structure-Activity Relationship (SAR) studies guided by bioisosteric replacement :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
